1-(Pyridin-2-yl)piperidin-3-ol
Description
1-(Pyridin-2-yl)piperidin-3-ol is a heterocyclic organic compound that features both a pyridine ring and a piperidine ring
Properties
IUPAC Name |
1-pyridin-2-ylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-9-4-3-7-12(8-9)10-5-1-2-6-11-10/h1-2,5-6,9,13H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCHBDDDUIMMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624533 | |
| Record name | 1-(Pyridin-2-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-68-2 | |
| Record name | 1-(2-Pyridinyl)-3-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pyridin-2-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)piperidin-3-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine-2-carboxaldehyde with piperidine in the presence of a reducing agent can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of 1-(Pyridin-2-yl)piperidin-3-ol often employs catalytic hydrogenation processes. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound. Catalysts such as palladium on carbon are commonly used to facilitate the hydrogenation reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The presence of the pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents or nucleophiles can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Scientific Research Applications
1-(Pyridin-2-yl)piperidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Piperidine: A simpler analog that lacks the pyridine ring.
Pyridine: A simpler analog that lacks the piperidine ring.
1-(Pyridin-3-yl)piperidin-3-ol: A positional isomer with the pyridine ring attached at a different position.
Uniqueness: 1-(Pyridin-2-yl)piperidin-3-ol is unique due to the presence of both the pyridine and piperidine rings, which confer distinct chemical and biological properties
Biological Activity
1-(Pyridin-2-yl)piperidin-3-ol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
1-(Pyridin-2-yl)piperidin-3-ol is characterized by a piperidine ring substituted with a pyridin-2-yl group and a hydroxyl group at the third position. Its molecular formula is . The presence of both piperidine and pyridine moieties suggests significant reactivity and interaction capabilities with various biological targets.
Research indicates that 1-(Pyridin-2-yl)piperidin-3-ol may act as a modulator of neurotransmitter systems, particularly influencing dopamine, serotonin, and norepinephrine transporters. This modulation can have implications for the treatment of several neuropsychiatric conditions, such as:
- Depression
- Anxiety Disorders
- Neurodegenerative Diseases
The compound's ability to interact with these neurotransmitter systems positions it as a candidate for further exploration in drug discovery.
Neuropharmacological Effects
Studies have shown that compounds structurally similar to 1-(Pyridin-2-yl)piperidin-3-ol exhibit varying affinities for neurotransmitter transporters. This suggests that structural modifications can significantly impact biological activity. For instance, the dual functionality of 1-(Pyridin-2-yl)piperidin-3-ol allows it to selectively interact with neurotransmitter systems.
Study on Neurotransmitter Modulation
A study focusing on the interaction of piperidine derivatives with sigma receptors revealed that modifications in the piperidine structure could enhance binding affinity and biological activity. The findings suggest that compounds like 1-(Pyridin-2-yl)piperidin-3-ol could be developed into dual-targeting agents for improved therapeutic outcomes in pain management and neuropharmacology .
Anticancer Activity Evaluation
In vitro studies evaluating similar piperidine derivatives against breast cancer cell lines MDA-MB-231 and MCF-7 indicated significant decreases in cell viability at low concentrations (e.g., 6.25 µM). These findings underscore the potential of piperidine-based compounds in cancer therapy, suggesting that 1-(Pyridin-2-yl)piperidin-3-ol may warrant similar investigation .
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Key Biological Activity |
|---|---|---|
| 2-(Aminomethyl)piperidine | Piperidine ring with an amino group | Varies; some derivatives show neuroactivity |
| 4-(Aminomethyl)pyridine | Pyridine ring with an amino group | Potential applications in anti-inflammatory |
| 1-(1-(Pyridin-3-yl)ethyl)piperidin-3-ol | Ethyl substitution at position one | Modulates neurotransmitter transporters |
This table illustrates the structural diversity among related compounds and their respective biological activities, emphasizing the unique position of 1-(Pyridin-2-yl)piperidin-3-ol within this class.
Conclusion and Future Directions
The biological activity of 1-(Pyridin-2-yl)piperidin-3-ol presents promising avenues for research, particularly in neuropharmacology and oncology. Its ability to modulate neurotransmitter systems suggests potential therapeutic applications for mood disorders and neurodegenerative diseases. Furthermore, its structural similarities to other active compounds warrant further investigation into its anticancer properties.
Future research should focus on:
- Detailed Mechanistic Studies : Understanding how 1-(Pyridin-2-yl)piperidin-3-ol interacts at the molecular level with neurotransmitter receptors.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Development of Derivatives : Exploring modifications to enhance selectivity and potency against specific targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
